tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is a chemical compound that belongs to the class of organic compounds known as esters. It features a tert-butyl group, which is a branched alkyl group, and a cyanobutanoate moiety, indicating its potential utility in organic synthesis and medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 293.4 g/mol.
This compound can be synthesized through various organic reactions involving tert-butyldimethylsilyl chloride and other reagents. It falls under the broader category of organosilicon compounds due to the presence of the tert-butyldimethylsilyl group, which is commonly used for protecting functional groups in organic synthesis.
The synthesis of tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate typically involves the following steps:
The molecular structure of tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate includes several key features:
CC(C)(C)OC(=O)C(C#N)(C)C(C)(C)Si(C)(C)C
The compound can participate in various chemical reactions:
The stability of the tert-butyldimethylsilyl ether allows for selective reactions under mild conditions, making it a valuable intermediate in synthetic pathways.
The mechanism by which tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate exerts its effects involves:
tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate has several scientific applications:
This compound exemplifies the versatility and utility of organosilicon compounds in modern organic chemistry, particularly in synthetic methodologies and potential applications within pharmaceuticals and materials science.
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 51749-36-1